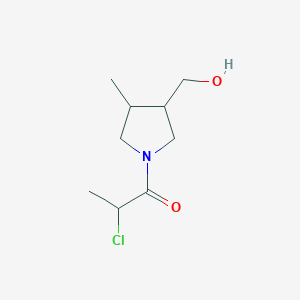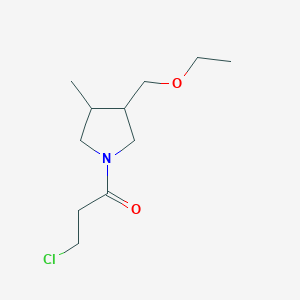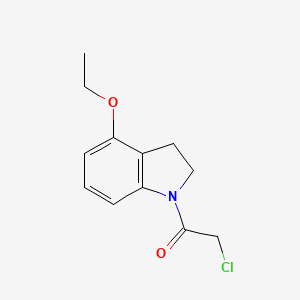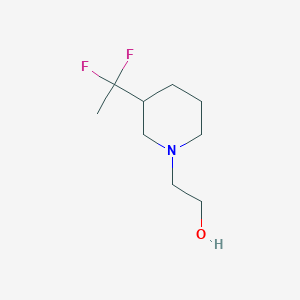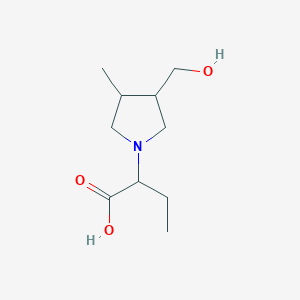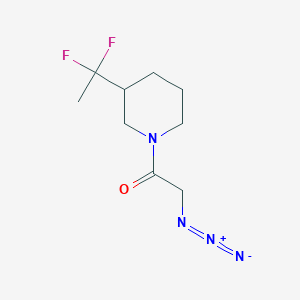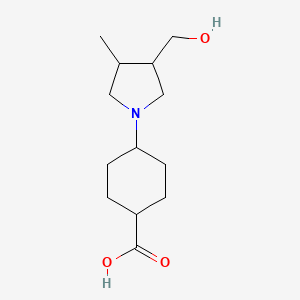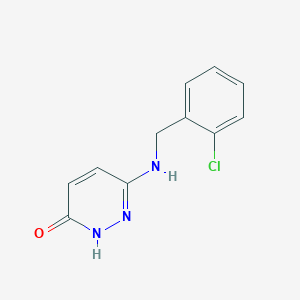
6-((2-Chlorobenzyl)amino)pyridazin-3-ol
Vue d'ensemble
Description
6-((2-Chlorobenzyl)amino)pyridazin-3-ol, also known as 6-CBA-P, is a novel compound with potential applications in a variety of scientific research fields. It is a derivative of the pyridazinone family of compounds, which have been studied for their potential therapeutic and biological activities. 6-CBA-P has been found to possess anti-inflammatory and anti-cancer properties, as well as anti-bacterial and anti-fungal activities. In
Applications De Recherche Scientifique
Platelet Aggregation Inhibition
One of the earliest studies on pyridazinone derivatives, including compounds similar to 6-((2-Chlorobenzyl)amino)pyridazin-3-ol, explored their potential as platelet aggregation inhibitors. The research indicated that these compounds could have therapeutic applications in preventing thrombosis or other related cardiovascular disorders by inhibiting the aggregation of platelets (Estevez, Raviña, & Sotelo, 1998).
Novel Ring Systems and Pharmacological Activities
Further research delved into the synthesis of novel pyridazino-fused ring systems as analogues with pharmacological activities. These studies contribute to the structural and functional diversity of pyridazinone derivatives, highlighting their versatility in drug development (Károlyházy, Horváth, & Mátyus, 2001).
Antimicrobial Activity
A notable application is the exploration of pyridazinone derivatives for their antimicrobial properties. Compounds synthesized from the core structure of this compound have been evaluated against various microorganisms, demonstrating potential as antimicrobial agents. This suggests their utility in developing new antibiotics or antiseptics (El-Mariah, Hosny, & Deeb, 2006).
Synthetic Pathways and Chemical Transformations
Research has also focused on the synthetic pathways and chemical transformations of pyridazinone derivatives. These studies provide insights into the structural modifications possible with compounds like this compound, enabling the design of molecules with targeted biological activities. For instance, hydrolysis and nucleophilic substitution reactions have been explored to alter the chemical structure and properties of these compounds (Kuraishi, 1960).
Anticonvulsive and Blood Pressure Lowering Properties
Some pyridazinones have been identified to possess anticonvulsive properties, suggesting a potential application in treating epilepsy or other seizure disorders. Additionally, derivatives have been likened to known blood pressure-lowering drugs, indicating their potential use in managing hypertension (Druey, Hueni, Meier, Ringier, & Staehelin, 1954).
Mécanisme D'action
Target of Action
The primary target of 6-((2-Chlorobenzyl)amino)pyridazin-3-ol is the DsbB protein in E. coli and its analogues in closely related organisms . DsbB is an integral membrane protein that plays a crucial role in the formation of disulfide bonds in proteins, which are essential for protein folding and stability .
Mode of Action
This compound acts as a potent inhibitor of the DsbB protein . By inhibiting the function of the DsbB protein, this compound disrupts the formation of disulfide bonds, thereby affecting the folding and stability of various proteins .
Biochemical Pathways
The inhibition of the DsbB protein by this compound affects the disulfide bond formation pathway . This disruption incapacitates diverse β-lactamases and destabilizes mobile colistin resistance enzymes . These effects can compromise the resistance mechanisms of bacteria, making them more susceptible to antibiotics .
Result of Action
The action of this compound results in the disruption of protein homeostasis in bacteria . This disruption compromises several classes of resistance determinants, including diverse β-lactamases and mobile colistin resistance enzymes . As a result, multidrug-resistant clinical isolates become sensitized to existing antibiotics .
Analyse Biochimique
Biochemical Properties
6-((2-Chlorobenzyl)amino)pyridazin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby altering the biochemical landscape of the cell. The compound’s interaction with enzymes such as kinases and phosphatases can modulate signaling pathways, affecting cellular responses to external stimuli .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and function. Furthermore, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating enzyme activity and influencing cellular metabolism. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can inhibit or activate specific enzymes, thereby altering the flow of metabolites through different pathways. This can lead to changes in the production and utilization of energy, as well as the synthesis of essential biomolecules .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can interact with transporters and binding proteins, influencing its localization and accumulation. It may be transported across cell membranes through specific transporters or diffuse passively. Once inside the cell, the compound can accumulate in specific compartments, affecting its activity and function .
Subcellular Localization
The subcellular localization of this compound is essential for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall activity. For instance, the compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression .
Propriétés
IUPAC Name |
3-[(2-chlorophenyl)methylamino]-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c12-9-4-2-1-3-8(9)7-13-10-5-6-11(16)15-14-10/h1-6H,7H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFAAPJXCPMRNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=NNC(=O)C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



